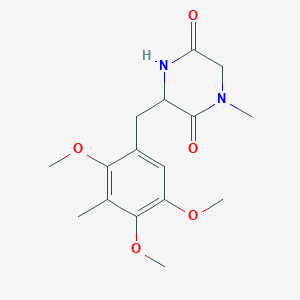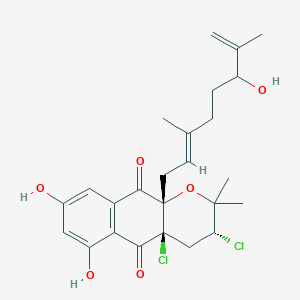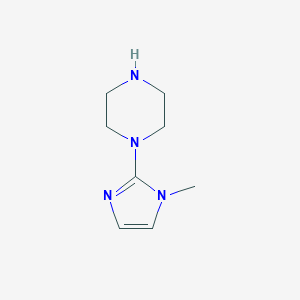
1-(1-methyl-1H-imidazol-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis of Piperazine Derivatives : A novel synthesis of piperazine derivatives, including 1-(1-methyl-1H-imidazol-2-yl)piperazine, typically involves multi-step reactions with components like diacetyl, aromatic aldehyde, piperazine, and ammonium acetate. The use of catalysts like SO₄²⁻/Y₂O₃ in ethanol is common in these syntheses (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
- Structural Characterization : The molecular structure of these compounds is characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectral studies. These techniques help in confirming the structure and purity of the synthesized piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Chemical Reactions and Properties
- Reactivity and Biological Evaluation : Piperazine derivatives are often evaluated for their biological activity, including antimicrobial properties. Some compounds exhibit significant antibacterial and antifungal activities, hinting at their potential for medical applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Physical Properties Analysis
- Physicochemical Parameters : The physical properties, such as solubility and crystalline structure, are typically characterized through various analytical methods. These properties are crucial for understanding the compound's behavior in different environments and potential applications (Ahmed, Molvi, & Khan, 2017).
Chemical Properties Analysis
- Chemical Characteristics : The chemical properties, including binding affinities, receptor interactions, and potential biological pathways, are often explored through various in vitro and in vivo studies. These studies provide insights into the compound's potential therapeutic applications and mechanisms of action (Le Bihan et al., 1999).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Chemistry
- Imidazole derivatives, such as 1-(1-methyl-1H-imidazol-2-yl)piperazine, have been synthesized and used in various pharmaceutical applications . They were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
- The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .
-
Medicinal Chemistry
- Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Material Science
-
Fluorescent Dye Intermediates
-
Antibacterial and Antimycobacterial Activities
-
Anti-inflammatory and Antitumor Activities
-
Antidiabetic and Anti-allergic Activities
-
Antipyretic and Antiviral Activities
-
Antioxidant and Anti-amoebic Activities
Eigenschaften
IUPAC Name |
1-(1-methylimidazol-2-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-5-4-10-8(11)12-6-2-9-3-7-12/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBUININCBHVPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611241 |
Source


|
| Record name | 1-(1-Methyl-1H-imidazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-imidazol-2-yl)piperazine | |
CAS RN |
113049-35-7 |
Source


|
| Record name | 1-(1-Methyl-1H-imidazol-2-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113049-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-1H-imidazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



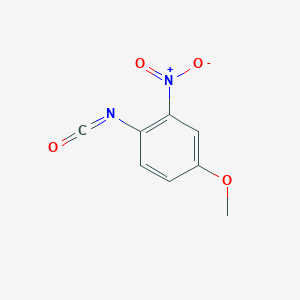

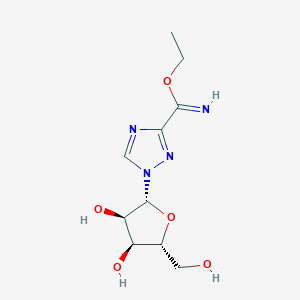
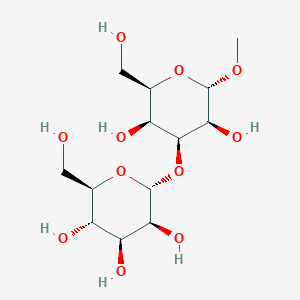
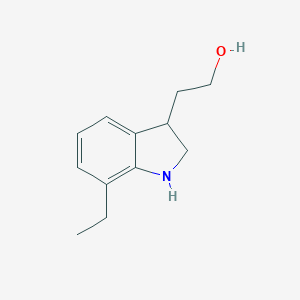
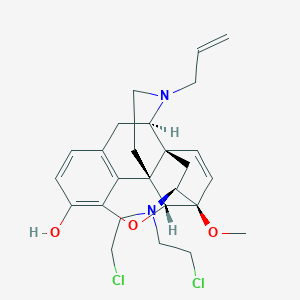

![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)
